molecular formula C9H11N3O B2987541 1-(2-Aminophenyl)imidazolidin-2-one CAS No. 946386-18-1

1-(2-Aminophenyl)imidazolidin-2-one

Cat. No. B2987541
M. Wt: 177.207
InChI Key: VOHCFTKQSBOKET-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)imidazolidin-2-one is a chemical compound that is part of the imidazolidin-2-one family . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous research. One of the most common approaches to imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . More recently, γ-Al 2 O 3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO 2 .


Molecular Structure Analysis

The molecular structure of 1-(2-Aminophenyl)imidazolidin-2-one consists of a five-membered ring with two nitrogen atoms and a carbonyl group . The empirical formula is C9H11N3O, and the molecular weight is 177.20 .


Chemical Reactions Analysis

Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, they can be transformed into a broad variety of complex structures . They are also used as chiral auxiliaries for asymmetric transformations .


Physical And Chemical Properties Analysis

1-(2-Aminophenyl)imidazolidin-2-one is a colorless to off-white liquid . Its empirical formula is C9H11N3O, and it has a molecular weight of 177.20 .

Scientific Research Applications

Synthetic Chemistry Applications

  • Stereochemistry and Skeletal Modifications : Imidazolidin-4-ones, closely related to 1-(2-Aminophenyl)imidazolidin-2-one, have been extensively studied for their unique stereochemical properties and applications in skeletal modifications of bioactive oligopeptides. They serve as proline surrogates or for protecting the N-terminal amino acid against enzyme-catalyzed hydrolysis. A study demonstrated unexpected stereoselectivity in the formation of imidazolidin-4-ones when reacting benzaldehydes with alpha-aminoamide derivatives of primaquine, highlighting the role of intramolecular hydrogen bonds (Ferraz et al., 2007).

  • Gold-Catalyzed Synthesis : Another study showcases the solid phase synthesis of a small library of imidazolidin-2-ones using gold catalysis. This approach is noted for its high chemo- and regioselectivity, demonstrating the compound's versatility in generating drug-like heterocycles (La-Venia et al., 2016).

Pharmacological Applications

  • Antimalarial and Antiproliferative Activities : Derivatives of imidazolidin-4-ones have shown a range of biological activities, including antimalarial and antiproliferative effects. Their widespread structural motif in natural products and pharmaceuticals emphasizes their importance in drug development (Xu et al., 2010).

  • Antinociceptive Effects : Specific hydantoin derivatives, another class of compounds related to imidazolidin-2-ones, exhibit significant antinociceptive effects in mice, suggesting their potential for developing new analgesics (Queiroz et al., 2015).

Materials Science Applications

  • Corrosion Inhibition : The compound's derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating significant potential in protecting materials from degradation (Cruz et al., 2004).

Future Directions

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Therefore, the development of sustainable and more efficient protocols for the synthesis of these heterocycles is a promising area of future research .

properties

IUPAC Name

1-(2-aminophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHCFTKQSBOKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)imidazolidin-2-one

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